molecular formula C20H18N2O4 B4406381 1,3-dioxo-N-phenyl-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

1,3-dioxo-N-phenyl-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

Cat. No. B4406381
M. Wt: 350.4 g/mol
InChI Key: BNTDWOGKMWDPLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-dioxo-N-phenyl-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide involves various chemical reactions that contribute to the formation of its complex structure. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized through reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones or 2-aryl-1,3,4-oxadiazoline-5-thiones, highlighting a method that could be analogous to synthesizing related compounds (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential configuration of this compound. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide revealed a monoclinic system, which could suggest similar structural characteristics for the compound of interest (Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have shown a range of reactivities and properties. For instance, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with dihydroisoquinoline highlighted how specific reactants can lead to complex products, indicating the intricate reactivity that could also be expected from this compound (Aliev et al., 1997).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as melting points, solubility, and crystallinity, can be inferred from studies on similar substances. For example, research on bio-based thermosets derived from furandicarboxylic acid indicated specific thermal and mechanical properties that could be relevant (Wilsens et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the behavior of this compound. The synthesis and reactivity of related compounds, such as isoindolinones via cobalt-catalyzed C(sp2)-H carbonylation, provide valuable insights into the chemical properties that could be expected (Lukasevics et al., 2020).

properties

IUPAC Name

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-phenylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18(21-14-5-2-1-3-6-14)13-8-9-16-17(11-13)20(25)22(19(16)24)12-15-7-4-10-26-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDWOGKMWDPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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